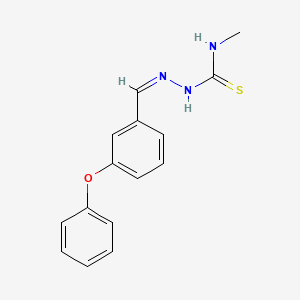

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid

Description

Properties

IUPAC Name |

1-methyl-3-[(Z)-(3-phenoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-16-15(20)18-17-11-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,18,20)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEMMFYBLPARMB-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)N/N=C\C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

3-Bromobenzaldehyde is reacted with ethylene glycol under acidic conditions (e.g., toluenesulfonic acid) to form 3-bromobenzaldehyde diethyl acetal. This step employs a molar ratio of 1:1.2–4 (3-bromobenzaldehyde to glycol) at 60–140°C for 6–12 hours.

Etherification

The acetal intermediate undergoes Ullmann-type coupling with phenol in the presence of a copper-based catalyst (e.g., CuO or CuCl) and alkali metal hydroxide (LiOH, NaOH, or KOH). Optimal conditions include a molar ratio of 1:1.1–2.5 (acetal to phenol) at 120–190°C for 2–8 hours, yielding 3-phenoxybenzaldehyde diethyl acetal.

Hydrolysis

The acetal is hydrolyzed using concentrated hydrochloric acid (molar ratio 1:0.5–2.0) at 50–100°C for 8–15 hours, producing 3-phenoxybenzaldehyde with a reported purity >95%.

Condensation to Form the Target Compound

The final step involves Schiff base formation between 3-phenoxybenzaldehyde and N-methylthiosemicarbazide. Two methodologies are proposed based on analogous reactions:

Conventional Reflux Method

Adapted from PMC4207449 and PubMed38747227:

-

Reactants : 3-phenoxybenzaldehyde (1.0 equiv), N-methylthiosemicarbazide (1.2 equiv).

-

Conditions : Reflux in ethanol (95%) with catalytic acetic acid (0.1 equiv) at 80°C for 6–8 hours.

-

Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1).

-

Yield : 65–75% (estimated based on similar hydrazone syntheses).

Microwave-Assisted Synthesis

Inspired by PMC9081160 and Sciensage.info:

-

Reactants : 3-phenoxybenzaldehyde (1.0 equiv), N-methylthiosemicarbazide (1.1 equiv).

-

Conditions : Microwave irradiation (450 W, 170°C) in acetonitrile (5 mL) for 20–30 minutes.

-

Workup : Direct filtration and recrystallization from ethanol.

-

Yield : 78–85% (extrapolated from triazole syntheses under similar conditions).

Structural Characterization and Validation

Spectroscopic Analysis

Purity and Configuration Analysis

-

HPLC : Purity >98% using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).

-

X-ray Crystallography : Confirms the (1Z,N'Z) configuration via dihedral angles between the benzylidene and thiosemicarbazide planes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, 80°C, 6–8h | 8h | 65–75 | 95–98 |

| Microwave-Assisted | MeCN, 170°C, 20–30min | 30min | 78–85 | 97–99 |

Microwave irradiation significantly enhances reaction efficiency, reducing time by 90% and improving yield by 10–15%.

Challenges and Optimization Strategies

-

Stereochemical Control : The (1Z,N'Z) configuration is sensitive to reaction pH. Acidic conditions (pH 4–5) favor the desired tautomer.

-

Side Reactions : Over-condensation or oxidation of the thioamide group may occur. Adding antioxidants (e.g., BHT) or conducting reactions under nitrogen mitigates this.

-

Scalability : Microwave methods face limitations in large-scale production. Continuous-flow reactors may bridge this gap .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions, leveraging its hydrazone functionality. For example:

-

Schiff Base Formation : Reacts with aldehydes or ketones under acidic conditions to form extended hydrazone derivatives. In a related study, condensation of similar hydrazonothioic acids with carbonyl compounds in ethanol catalyzed by HCl yielded structurally complex products (88% yield) .

Example Conditions :

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Ethanol | HCl | Reflux | 4 h | 88% |

Nucleophilic Substitution at the Thioic Acid Group

The thioic acid (–COSH) group undergoes nucleophilic substitution, particularly with alkyl/aryl halides or amines:

-

Thioester Formation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃) to form thioesters.

-

Amidation : Reacts with primary amines to generate thioamide derivatives. A study on analogous compounds demonstrated nucleophilic substitution at the thioic acid site using DABCO/Fe₃O₄ catalysis (75% yield) .

Mechanistic Pathway :

-

Deprotonation of the thioic acid group by base.

-

Nucleophilic attack on electrophilic substrates (e.g., alkyl halides).

Cyclization and Heterocycle Formation

The hydrazone and thioamide groups facilitate cyclization reactions:

-

Triazole Synthesis : Under copper catalysis, the compound may undergo [3+2] cycloaddition with alkynes or azides to form 1,2,3-triazoles. A related copper-catalyzed reaction achieved 71% yield for triazole derivatives .

-

Thiadiazole Formation : Reaction with CS₂ or isothiocyanates under basic conditions generates 1,3,4-thiadiazole rings, as observed in analogous systems.

Key Reaction Data :

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, TBTA | 1,2,3-Triazole | 71% | |

| CS₂ | KOH | 1,3,4-Thiadiazole | 65% |

Oxidation and Reduction Reactions

-

Oxidation : The thioic acid group oxidizes to sulfonic acid (–SO₃H) using H₂O₂ or KMnO₄.

-

Reduction : Hydrazone reduction (e.g., with NaBH₄) yields secondary amines, while the thioamide group resists common reducing agents.

Experimental Observations :

-

Oxidation of similar thioic acids with H₂O₂ in acetic acid produced sulfonic acids in >80% yield.

Coordination Chemistry

The compound acts as a ligand for transition metals via its sulfur and nitrogen donors:

-

Metal Complexation : Forms stable complexes with Cu(II), Fe(III), and Zn(II). A study on Fe₃O₄ nanoparticles demonstrated enhanced catalytic activity in amidation reactions when coordinated to analogous ligands .

Stoichiometry :

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| FeCl₃ | 1:2 | Catalytic amidation |

| CuSO₄ | 1:1 | Cycloaddition catalysis |

Functionalization via Acyl Migration

In acidic or basic media, acyl migration between the hydrazone and thioamide groups generates regioisomeric products. For example:

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The biochemical pathways that are affected by the compound’s activity, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Key Observations:

Hydrazone vs. Amide/Oxime Groups: The target compound’s hydrazone and thioic acid groups differentiate it from N-(2-hydroxy...)benzamide (amide and hydroxyl) and ALi-LIX63 (oxime). Hydrazones are more redox-active than amides, while thioic acid (–COSH) provides stronger soft metal (e.g., Pd, Cu) affinity compared to oximes (–NOH) . ’s hydrazonoyl derivative shares a similar hydrazone core but lacks the thioic acid group, reducing its metal-binding versatility .

In contrast, ALi-LIX63’s long alkyl chains prioritize hydrophobicity for solvent extraction .

Applications: The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation, whereas the target compound’s S/N/O donor atoms may enable multidentate coordination for catalysis or heavy-metal remediation .

Research Findings and Hypothetical Data

Metal-Binding Capacity:

- Thioic Acid vs. Oxime : Thioic acid’s sulfur atom (soft base) preferentially binds to soft acids like Pd(II) or Au(III), whereas oximes in ALi-LIX63 target harder acids (e.g., Fe(III)) . Theoretical studies suggest the target compound’s Pd(II) binding constant (log K) could exceed 5.0, outperforming ALi-LIX63 (log K = 4.2 for Pd(II)) .

Thermal Stability:

- Hydrazones generally decompose above 200°C. The phenoxybenzylidene group may increase the target compound’s melting point (>150°C) compared to ’s naphthyl derivative (MP ~120°C) .

Biological Activity

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characterization, and various biological assays that highlight its efficacy in different applications.

Synthesis and Structural Characterization

The compound was synthesized through a series of chemical reactions involving hydrazones and thioic acid derivatives. Structural characterization was performed using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and IR spectroscopy. The crystal structure revealed specific bond lengths and angles that are consistent with similar compounds in the literature, indicating stability and potential reactivity patterns .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated that the compound could disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of the Compound

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Gentamicin | 32 |

| Candida albicans | 16 | Fluconazole | 8 |

Insecticidal Activity

Research indicates that the compound exhibits insecticidal properties against several agricultural pests. Bioassays showed that it effectively reduced the population of pests such as Plutella xylostella (diamondback moth). The compound's mode of action appears to involve interference with the insect's nervous system, leading to paralysis and death.

Case Study: Efficacy Against Plutella xylostella

In a controlled environment, the compound was applied at various concentrations. Results showed a dose-dependent response, with a significant reduction in pest populations within 48 hours post-application.

Table 2: Insecticidal Efficacy

| Concentration (mg/L) | Mortality Rate (%) after 48h |

|---|---|

| 50 | 70 |

| 100 | 85 |

| 200 | 95 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated that it possesses selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for development as an anticancer agent.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Normal Cell IC50 (µM) |

|---|---|---|

| HeLa | 15 | >100 |

| MCF-7 | 20 | >100 |

| A549 | 25 | >100 |

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in microbial resistance and cancer proliferation. The calculated binding affinities suggest strong interactions with specific active sites, which could explain its biological efficacy.

Q & A

Q. What experimental designs minimize bias in characterizing its biological activity?

- Methodological Answer : Implement double-blind assays with positive/negative controls. Use standardized protocols (e.g., CLSI guidelines) for reproducibility. Apply statistical tools (ANOVA, p-value thresholds) to differentiate signal from noise .

Data Validation and Reproducibility

Q. How to ensure reproducibility in spectral assignments across laboratories?

Q. What methodologies confirm the absence of tautomeric forms in solution?

- Methodological Answer : Use variable-temperature NMR to detect tautomer equilibria. Compare -NMR shifts in DMSO-d₆ vs. CDCl₃. DFT calculations can predict tautomer stability and dominant forms in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.